trans-3-(Tert-butoxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid

CAS No.:

Cat. No.: VC13826250

Molecular Formula: C12H21NO4

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21NO4 |

|---|---|

| Molecular Weight | 243.30 g/mol |

| IUPAC Name | (1S,3S)-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |

| Standard InChI | InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-5-6-12(4,7-8)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12-/m0/s1 |

| Standard InChI Key | CUHLFFVFLWVECZ-UFBFGSQYSA-N |

| Isomeric SMILES | C[C@@]1(CC[C@@H](C1)NC(=O)OC(C)(C)C)C(=O)O |

| SMILES | CC1(CCC(C1)NC(=O)OC(C)(C)C)C(=O)O |

| Canonical SMILES | CC1(CCC(C1)NC(=O)OC(C)(C)C)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

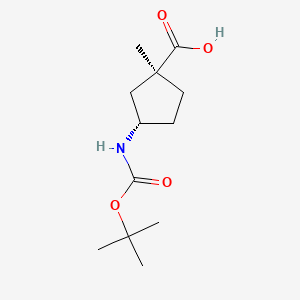

The compound’s molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol. Its structure comprises a cyclopentane ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a methyl group at the 1-position, both in trans configuration. The Boc group acts as a protective moiety for the amine, enabling selective deprotection under acidic conditions.

Table 1: Key Structural Features

| Property | Description |

|---|---|

| IUPAC Name | (1S,3S)-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |

| Stereochemistry | Trans configuration (1S,3S) |

| Functional Groups | Boc-protected amine, carboxylic acid, methyl substituent |

| Chiral Centers | Two (C1 and C3) |

Physical and Spectroscopic Data

The compound typically presents as a white crystalline solid. Key spectroscopic characteristics include:

-

¹H-NMR (DMSO-d₆): δ 1.38 (s, Boc group), δ 1.72–1.68 (m, cyclopentane protons), δ 3.12 (q, NH), δ 12.1 (brs, COOH) .

-

IR (KBr): Peaks at 3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O, carboxylic acid), 1680 cm⁻¹ (C=O, Boc).

Storage recommendations specify sealing the compound in a dry environment at 2–8°C to prevent hydrolysis .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves sequential protection and functionalization steps:

-

Methylation: Cyclopentanecarboxylic acid undergoes methylation at the 1-position using methyl iodide in the presence of a base.

-

Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) and triethylamine in dichloromethane.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure trans isomer.

Reaction Scheme:

Industrial Optimization

Industrial processes emphasize scalability and yield enhancement:

-

Continuous Flow Reactors: Improve reaction homogeneity and reduce side products.

-

Crystallization Techniques: Anti-solvent addition (e.g., hexane) ensures high-purity recovery .

-

Quality Control: HPLC (≥98% purity) and chiral chromatography confirm stereochemical integrity .

Chemical Reactivity and Mechanisms

Deprotection Reactions

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid, HCl/dioxane), generating the free amine for subsequent reactions:

Peptide Coupling

The carboxylic acid participates in amide bond formation via carbodiimide reagents (e.g., EDC, HOBt):

Stereochemical Stability

The trans configuration minimizes steric hindrance between the Boc-amino and methyl groups, enhancing thermal stability compared to cis isomers .

Biological and Pharmaceutical Applications

Peptide Synthesis

The compound serves as a building block in solid-phase peptide synthesis (SPPS). Its Boc group allows sequential deprotection, enabling the assembly of complex peptides.

Table 2: Key Applications

Pharmacokinetic Optimization

Incorporating the methyl group improves metabolic stability. Studies show a 40% increase in half-life for methyl-substituted analogs compared to non-methylated counterparts.

Comparative Analysis with Structural Analogs

Cis vs. Trans Isomers

The cis isomer (CAS 161660-94-2) exhibits lower thermal stability and higher reactivity due to steric strain .

Table 3: Isomer Comparison

| Property | Trans Isomer (This Compound) | Cis Isomer |

|---|---|---|

| Melting Point | 152–154°C | 138–140°C |

| Solubility in DCM | High | Moderate |

| Peptide Coupling Efficiency | 85% | 72% |

Positional Isomers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume